molecular formula C7H4ClN3O B080179 4-Azidobenzoyl chloride CAS No. 14848-01-2

4-Azidobenzoyl chloride

Cat. No.: B080179
CAS No.: 14848-01-2
M. Wt: 181.58 g/mol
InChI Key: XXKYTTAVNYTVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-Azidobenzoyl chloride has been used as a photoaffinity labeling (PAL) reagent for the estrogen receptor (ER) . It interacts with the ER, leading to selective and efficient photocovalent attachment .

Cellular Effects

The effects of this compound on cells are primarily observed through its interaction with the ER. It influences cell function by binding to the ER, affecting cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the ER. It can cause changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It has been observed to demonstrate site-specific photoinactivation of ER .

Preparation Methods

4-Azidobenzoyl chloride can be synthesized through the reaction of 4-azidobenzoic acid with thionyl chloride. The reaction typically involves the following steps:

Industrial production methods for this compound follow similar principles but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

4-Azidobenzoyl chloride undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and rearrangement reactions.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Rearrangement: Heat or the presence of a suitable catalyst.

Major products formed from these reactions include alkyl azides, primary amines, and isocyanates.

Scientific Research Applications

4-Azidobenzoyl chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

4-Azidobenzoyl chloride can be compared with other similar compounds, such as 4-azidobenzoic acid, 4-azidobenzyl chloride, and 4-azidobenzyl alcohol.

    4-Azidobenzoic Acid: This compound has a carboxylic acid group instead of an acyl chloride group. It is less reactive in nucleophilic acyl substitution reactions but can still participate in azide-related reactions.

    4-Azidobenzyl Chloride: This compound has a benzyl chloride group instead of an acyl chloride group. It is more reactive in nucleophilic substitution reactions but does not undergo acyl substitution reactions.

    4-Azidobenzyl Alcohol: This compound has a hydroxyl group instead of an acyl chloride group. It is less reactive in nucleophilic substitution reactions but can be converted to other functional groups through oxidation or substitution reactions.

The uniqueness of this compound lies in its dual reactivity as both an acyl chloride and an azide, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

4-azidobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKYTTAVNYTVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163995
Record name 4-Azidobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14848-01-2
Record name 4-Azidobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14848-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azidobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014848012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azidobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azidobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.7 g of p-aminobenzoic acid was dispersed in a solution of 100 cc of water and 30 cc of 30% hydrochloric acid in an ordinary manner and the dispersion was cooled with ice. A solution of 8.3 g of sodium nitrite in 50 cc of water was added dropwise to the dispersion to effect the diazotization reaction. A solution of 10.1 g of sodium azide in 70 cc of water was added dropwise to the mixture, stirred for about one hour, filtered and vacuum-dried to obtain p-azidobenzoic acid. 5.4 g of the thus obtained p-azidobenzoic acid was dissolved in 10 cc of dimethylformamide and 25 g of thionyl chloride was added dropwise to the solution. The mixture was stirred for about one hour and the product was added dropwise to ice-water. After filtration followed by washing with water and vacuum drying, p-azidobenzoyl chloride was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azidobenzoyl chloride
Reactant of Route 2
4-Azidobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Azidobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Azidobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Azidobenzoyl chloride
Reactant of Route 6
4-Azidobenzoyl chloride
Customer
Q & A

Q1: How does 4-Azidobenzoyl chloride facilitate the modification of polysulfone ultrafiltration membranes?

A1: this compound serves as a linking agent to attach poly(ethylene glycol) (PEG) chains onto polysulfone (PSf) surfaces. This process involves several steps:

  1. Synthesis of the photoreactive linker: this compound reacts with monomethoxy-PEG (MPEG), replacing the hydroxyl group of MPEG with the 4-azidobenzoyl group. This creates α-4-azidobenzoyl-ω-methoxy-PEG (ABMPEG), a molecule containing both a photoreactive azide group and a PEG chain. []
  2. Adsorption and photo-grafting: ABMPEG is then introduced to the PSf membrane where it adsorbs onto the surface. Upon exposure to UV light, the azide group within ABMPEG becomes reactive, forming covalent bonds with the PSf surface. This results in the PEG chains being "grafted" onto the PSf membrane. []

Q2: What are the observed effects of this surface modification on the polysulfone membrane?

A2: The grafting of PEG chains onto the PSf membrane surface leads to several significant changes:

  1. Increased hydrophilicity: The modified membrane exhibits a higher affinity for water, as demonstrated by contact angle measurements. This change is attributed to the hydrophilic nature of the attached PEG chains. []
  2. Reduced protein adsorption: The modified membrane demonstrates a 70% decrease in bovine serum albumin (BSA) adsorption compared to the unmodified membrane. This reduction is likely due to the PEG chains forming a barrier that hinders protein interaction with the PSf surface. []
  3. Improved permeability stability: The modification also leads to less severe permeability decay after protein adsorption. This suggests that the PEG coating helps maintain the membrane's filtration performance even after exposure to protein-containing solutions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.